2-{[2-(2,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole
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Overview
Description
2-{[2-(2,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole is a chemical compound with the molecular formula C17H18N2OS It is known for its unique structure, which includes a benzimidazole core linked to a 2,5-dimethylphenoxyethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole typically involves the reaction of 2,5-dimethylphenol with 2-chloroethylthioether, followed by cyclization with o-phenylenediamine. The reaction conditions often include the use of a base such as potassium carbonate and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-{[2-(2,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(2,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects could be related to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(2,4-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole
- 2-{[2-(2,6-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole
- 2-{[2-(3,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole
Uniqueness
2-{[2-(2,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s efficacy and selectivity in various applications.
Properties
IUPAC Name |
2-[2-(2,5-dimethylphenoxy)ethylsulfanyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-12-7-8-13(2)16(11-12)20-9-10-21-17-18-14-5-3-4-6-15(14)19-17/h3-8,11H,9-10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBBPEYMZZKULI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCSC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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